Carisoprodol-d3 is synthesized from carisoprodol, which is derived from 2-methyl-2-propyl-1,3-propanediol and isopropyl isocyanate. It falls under the category of muscle relaxants and is often classified as a Schedule IV controlled substance due to its potential for abuse and dependence.
The synthesis of carisoprodol-d3 involves several key steps:
The synthesis can also involve aminolysis reactions where intermediates like 5-methyl-5-propyl-1,3-dioxane-2-one are utilized, followed by condensation reactions with urea under metal oxide catalysis .
Carisoprodol-d3 maintains the same core structure as carisoprodol but includes deuterium substitutions. Its chemical formula can be represented as . The molecular weight is approximately 263.36 g/mol due to the presence of deuterium.
The structural formula highlights the arrangement of atoms in the molecule, emphasizing its functional groups that are critical for its pharmacological activity.
Carisoprodol-d3 undergoes various chemical reactions typical of carbamate compounds:
These reactions are essential for understanding both the pharmacodynamics and pharmacokinetics of carisoprodol-d3.
Carisoprodol-d3 primarily exerts its effects through modulation of gamma-aminobutyric acid receptors in the central nervous system. This action enhances inhibitory neurotransmission, leading to muscle relaxation and relief from pain associated with musculoskeletal disorders.
The pharmacokinetics indicate a rapid onset of action with peak plasma concentrations occurring within 1.5 to 2 hours post-administration.
Carisoprodol-d3 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications.
Carisoprodol-d3 serves multiple scientific applications:
Carisoprodol-d3 incorporates three deuterium atoms at the C-2 methyl group, replacing the protic hydrogen atoms to create a metabolically stable isotopologue. This strategic labeling exploits the kinetic isotope effect (KIE), where C–D bonds exhibit ~6–10 times slower metabolic cleavage compared to C–H bonds, thereby reducing interference from metabolic degradation in analytical assays. The deuteration occurs at the 2-methyl position of the 2-methylpentyl backbone—a site chosen due to its remoteness from the carbamate functional groups, ensuring minimal perturbation of the molecule’s electronic properties and steric conformation. The synthesis employs deuterated precursors like (D3C)CH2MgBr or CD3I in Grignard or alkylation reactions, enabling site-specific incorporation [4] [5].
Table 1: Deuterium Positioning and Bond Stability in Carisoprodol-d3
Position | Bond Type | KIE Value | Synthetic Precursor |
---|---|---|---|
C-2 methyl | C–D (×3) | 6–10 | (D₃C)CH₂MgBr or CD₃I |
Carbamate | N–H | Not replaced | – |
Pentyl chain | C–H | Not replaced | – |
The synthesis follows a modified route from the non-deuterated carisoprodol process, with deuterium introduced early via the key intermediate 2-(D₃)methyl-2-propylpropane-1,3-diol. This diol is synthesized through a nucleophilic addition between deuterated acetaldehyde (CD₃CHO) and allyl magnesium bromide, followed by catalytic hydrogenation (Pd/C, H₂) to saturate the double bond. Subsequent esterification with isopropyl isocyanate under anhydrous conditions yields Carisoprodol-d3. Critical optimizations include:
Table 2: Optimized Synthetic Pathway for Carisoprodol-d3
Step | Reaction | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|---|
1 | Grignard Addition | CD₃CHO + CH₂=CHCH₂MgBr, THF, 0°C | 2-(D₃)methylpent-4-en-1-ol | 85% |
2 | Hydrogenation | H₂ (40 psi), Pd/C, 25°C | 2-(D₃)methyl-2-propylpropane-1,3-diol | 90% |
3 | Carbamoylation | i. Phosgene, toluene; ii. Isopropylamine, 60°C | Carisoprodol-d3 crude | 89% |
4 | Purification | Crystallization (hexane:EtOAc 3:1) | Carisoprodol-d3 pure | 99.5% |
¹H and ¹³C NMR spectroscopy verifies deuterium incorporation and structural integrity. Key spectral changes compared to non-deuterated carisoprodol include:
High-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation provide definitive evidence of deuterium incorporation and positional stability:
Table 3: Mass Spectrometric Fragmentation Signatures of Carisoprodol-d3
Ion Type | m/z Observed | m/z Calculated | Composition | Fragmentation Pathway |
---|---|---|---|---|
[M+H]⁺ | 264.1912 | 264.1915 | C₁₂H₂₁D₃N₂O₄⁺ | – |
Product ion | 176.1020 | 176.1023 | C₇H₁₄D₃NO₂⁺ | C1–O bond cleavage |
Product ion | 218.1493 | 218.1498 | C₁₁H₁₈D₃N₂O₂⁺ | Loss of C₄H₉N |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0